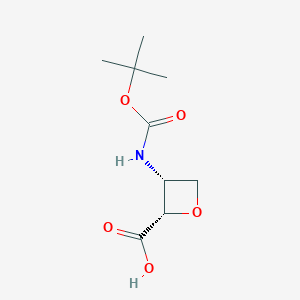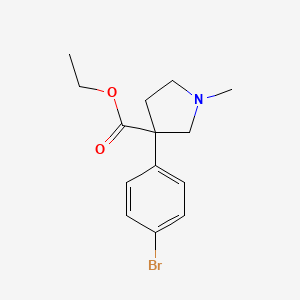
3-Butoxycarbonylaminophenylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Butoxycarbonylaminophenylboronic acid, also known as 3-(N-Boc-amino)phenylboronic acid, is an organic compound with the molecular formula C11H16BNO4. This compound is a member of the boronic acid family, which is characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. Boronic acids are known for their unique chemical properties and are widely used in organic synthesis, medicinal chemistry, and material science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Butoxycarbonylaminophenylboronic acid typically involves the reaction of 3-aminophenylboronic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions: 3-Butoxycarbonylaminophenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Substitution: The amino group can undergo substitution reactions with electrophiles to form various derivatives.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.
Oxidation: Hydrogen peroxide or sodium perborate.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Substitution: Various substituted derivatives.
Aplicaciones Científicas De Investigación
3-Butoxycarbonylaminophenylboronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Butoxycarbonylaminophenylboronic acid involves its interaction with biological targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a sensor for detecting biomolecules . The compound’s ability to interact with specific molecular targets and pathways is being explored for therapeutic applications, particularly in cancer treatment .
Comparación Con Compuestos Similares
- 3-Aminophenylboronic acid
- 4-(N-Boc-amino)phenylboronic acid
- 3-Ethoxycarbonylphenylboronic acid
- 4-Aminophenylboronic acid pinacol ester
Comparison: 3-Butoxycarbonylaminophenylboronic acid is unique due to its Boc-protected amino group, which provides stability and allows for selective reactions. Compared to 3-Aminophenylboronic acid, the Boc-protected version is less reactive and more suitable for specific synthetic applications . The presence of the Boc group also makes it more versatile in medicinal chemistry, where protecting groups are often used to control reactivity and improve selectivity .
Propiedades
Número CAS |
1309980-75-3 |
|---|---|
Fórmula molecular |
C11H16BNO4 |
Peso molecular |
237.06 g/mol |
Nombre IUPAC |
[3-(butoxycarbonylamino)phenyl]boronic acid |
InChI |
InChI=1S/C11H16BNO4/c1-2-3-7-17-11(14)13-10-6-4-5-9(8-10)12(15)16/h4-6,8,15-16H,2-3,7H2,1H3,(H,13,14) |
Clave InChI |
XESUEUMDUBPYNR-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=CC=C1)NC(=O)OCCCC)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(S)-methyl 1-(2-(1H-benzo[d]imidazol-2-ylthio)acetyl)pyrrolidine-2-carboxylate](/img/structure/B14032104.png)
![1-[4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]ethanol](/img/structure/B14032109.png)
![Potassium 5-chlorobenzo[D]oxazole-2-carboxylate](/img/structure/B14032113.png)







